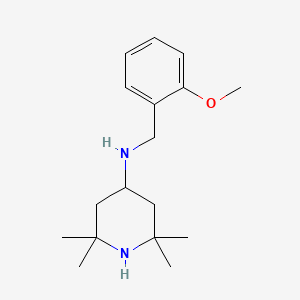

(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

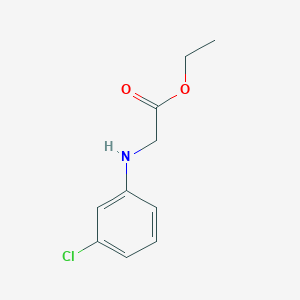

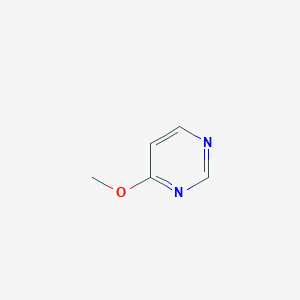

“(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine” is a chemical compound with the molecular formula C17H28N2O and a molecular weight of 276.43 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string. The SMILES string for this compound is:CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2OC)C .

Aplicaciones Científicas De Investigación

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Recent advances in neuropsychiatric disorder treatments highlight the significance of dopamine D2 receptor (D2R) ligands. Dopamine, synthesized in the central and peripheral nervous systems, activates dopamine receptors (D1–5Rs), crucial for treating schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and an aromatic/heteroaromatic lipophilic fragment. Recent studies underscore the therapeutic potential of D2R modulators, focusing on the structure, function, and pharmacology of novel D2R ligands developed over the last decade. These compounds belong to the 1,4‐disubstituted aromatic cyclic amine group, indicating the relevance of cyclic amines like (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine in developing new treatments for these disorders (Jůza et al., 2022).

Nucleophilic Aromatic Substitution Reactions

The nucleophilic aromatic substitution reaction involving piperidine with nitro-aromatic compounds leads to the formation of nitro-substituted piperidines, demonstrating the chemical versatility and reactivity of cyclic amines such as (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine. These reactions, devoid of base or acid catalysis, follow overall second-order kinetics, highlighting the potential of such compounds in synthesizing novel structures through addition-elimination mechanisms (Pietra & Vitali, 1972).

C-N Bond Forming Cross-Coupling Reactions

Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions underscore the importance of aromatic, heterocyclic, and aliphatic amines, including structures akin to (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine. These reactions, crucial for synthesizing complex organic molecules, leverage the reactivity of amines with aryl halides and arylboronic acids, indicating the potential of cyclic amines in medicinal chemistry and drug development (Kantam et al., 2013).

Antifungal Compounds from Piper Species

Compounds isolated from Piper species, including amides, have shown significant antifungal activities. These findings suggest the therapeutic potential of cyclic amines and amides, similar in structure to (2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine, in developing antifungal agents and exploring new avenues in pharmaceutical research (Xu & Li, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O/c1-16(2)10-14(11-17(3,4)19-16)18-12-13-8-6-7-9-15(13)20-5/h6-9,14,18-19H,10-12H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORYJBBPBOFFSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)